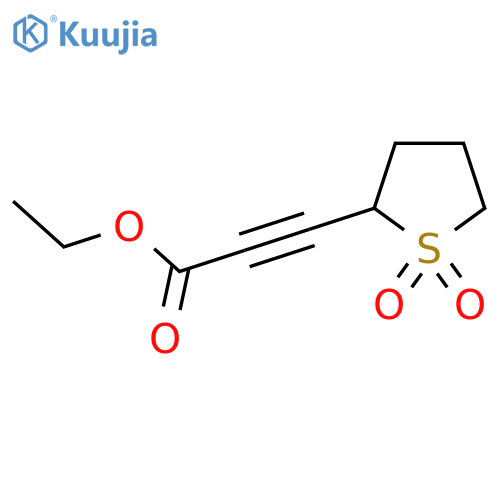

Cas no 2120537-55-3 (Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate)

2120537-55-3 structure

商品名:Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate

- EN300-787157

- 2120537-55-3

- Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate

-

- インチ: 1S/C9H12O4S/c1-2-13-9(10)6-5-8-4-3-7-14(8,11)12/h8H,2-4,7H2,1H3

- InChIKey: LFQUTNMAWNDHHP-UHFFFAOYSA-N

- ほほえんだ: S1(CCCC1C#CC(=O)OCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 216.04563003g/mol

- どういたいしつりょう: 216.04563003g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 68.8Ų

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787157-0.5g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 0.5g |

$1968.0 | 2024-05-22 | |

| Enamine | EN300-787157-0.25g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 0.25g |

$1887.0 | 2024-05-22 | |

| Enamine | EN300-787157-10.0g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 10.0g |

$8819.0 | 2024-05-22 | |

| Enamine | EN300-787157-0.1g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 0.1g |

$1804.0 | 2024-05-22 | |

| Enamine | EN300-787157-2.5g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 2.5g |

$4019.0 | 2024-05-22 | |

| Enamine | EN300-787157-5.0g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 5.0g |

$5949.0 | 2024-05-22 | |

| Enamine | EN300-787157-0.05g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 0.05g |

$1723.0 | 2024-05-22 | |

| Enamine | EN300-787157-1.0g |

ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate |

2120537-55-3 | 95% | 1.0g |

$2050.0 | 2024-05-22 |

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2120537-55-3 (Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量